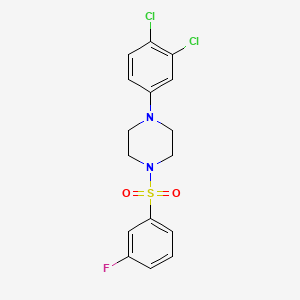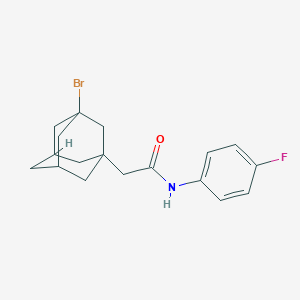
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that features a bromoadamantane moiety and a fluorophenylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Bromination of Adamantane: Adamantane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromoadamantane.
Acylation Reaction: The 3-bromoadamantane is then reacted with 4-fluorophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the adamantane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
科学研究应用
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Employed in biochemical assays to study interactions with proteins or other biomolecules.
Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用机制
The mechanism of action of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromoadamantane moiety can enhance lipophilicity and membrane permeability, while the fluorophenylacetamide group can contribute to binding specificity and affinity.
相似化合物的比较
Similar Compounds
- 2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- 2-(3-iodoadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- 2-(3-bromoadamantan-1-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide is unique due to the combination of the bromoadamantane and fluorophenylacetamide groups, which confer distinct chemical and physical properties. The presence of bromine and fluorine atoms can influence reactivity, stability, and biological activity, making this compound particularly valuable for specific applications.
属性
IUPAC Name |
2-(3-bromo-1-adamantyl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO/c19-18-8-12-5-13(9-18)7-17(6-12,11-18)10-16(22)21-15-3-1-14(20)2-4-15/h1-4,12-13H,5-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHHFIAUUSMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
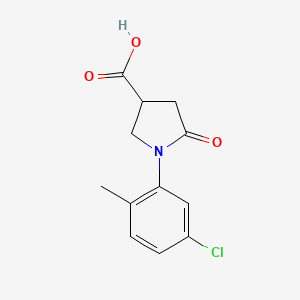
![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2853390.png)
![5-fluoro-4-phenyl-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2853391.png)
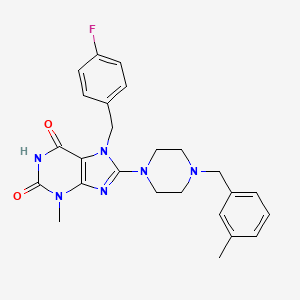
![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2853397.png)
![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)

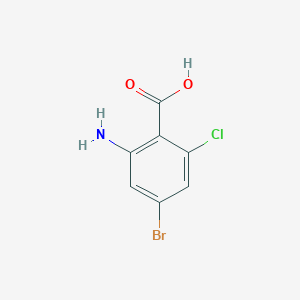
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2853401.png)
![1-butyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2853402.png)

